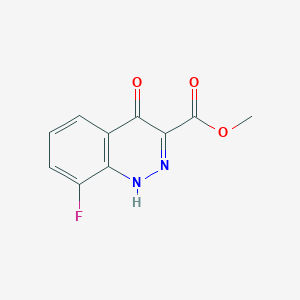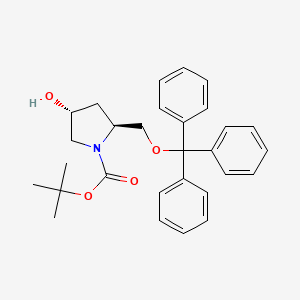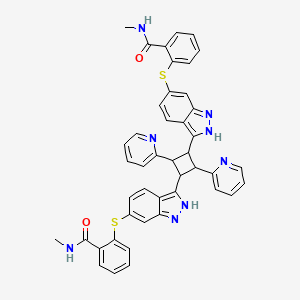
2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) (Axitinib Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide), also known as Axitinib Impurity, is a complex organic compound. It is primarily studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer treatment.
Preparation Methods
The synthesis of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) involves multiple steps. The synthetic route typically includes the formation of the cyclobutane core, followed by the introduction of pyridinyl and indazole groups. The final steps involve the incorporation of sulfanediyl and N-methylbenzamide moieties. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) is utilized in several scientific research areas:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological molecules and potential biological activities.
Medicine: As an impurity in Axitinib synthesis, it is studied to ensure the purity and safety of the pharmaceutical product.
Industry: The compound’s synthesis and reactions are of interest for developing efficient industrial processes for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound, particularly in the context of its role as an impurity, involves its interaction with molecular targets in biological systems. It may affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other impurities found in the synthesis of tyrosine kinase inhibitors. These compounds often share structural features such as pyridinyl and indazole groups but differ in their specific substituents and overall molecular architecture. The uniqueness of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) lies in its specific combination of functional groups and its role in Axitinib synthesis.
Properties
Molecular Formula |
C44H36N8O2S2 |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-43(53)29-11-3-5-15-35(29)55-25-17-19-27-33(23-25)49-51-41(27)39-37(31-13-7-9-21-47-31)40(38(39)32-14-8-10-22-48-32)42-28-20-18-26(24-34(28)50-52-42)56-36-16-6-4-12-30(36)44(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChI Key |
XYIIIGZESRABMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)C4C(C(C4C5=CC=CC=N5)C6=C7C=CC(=CC7=NN6)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)

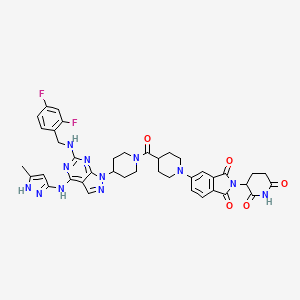

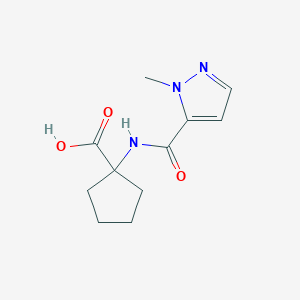

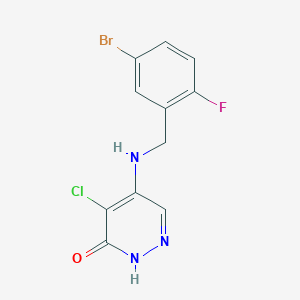
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
